molecular formula C25H20N4O3 B2944260 1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896592-08-8

1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2944260
CAS No.: 896592-08-8
M. Wt: 424.46
InChI Key: KHIISSFIKMGDPO-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex, multi-cyclic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, a structure known to be associated with diverse biological activities. Pyrimidine-based heterocycles are fundamental building blocks in nucleic acids and are found in numerous commercial pharmaceuticals, underscoring their therapeutic relevance . The structural motif of a 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine is recognized in scientific literature for its potential in anticancer agent development . Related compounds with this core have been investigated for their inhibitory effects on critical biological targets, such as the EGFR tyrosine kinase, which plays a key role in cell proliferation and survival pathways in cancers . The specific benzyl and 2-methoxyphenyl substituents on this molecule are designed to modulate its physicochemical properties and binding affinity, making it a valuable chemical tool for probing structure-activity relationships (SAR). This product is intended for use in biochemical screening, hit-to-lead optimization, and mechanism-of-action studies. Researchers can utilize this compound to explore its potential antiproliferative effects, often evaluated via standard assays like the MTT assay on various human cancer cell lines . As a research-grade chemical, it is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-benzyl-N-(2-methoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-32-21-12-6-5-11-19(21)26-24(30)20-15-18-23(29(20)16-17-9-3-2-4-10-17)27-22-13-7-8-14-28(22)25(18)31/h2-15H,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIISSFIKMGDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structural framework combines pyrido-pyrrolo-pyrimidine motifs with various functional groups, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2C_{23}H_{24}N_{4}O_{2}, with a molecular weight of approximately 388.47 g/mol. The compound features multiple heterocyclic systems that contribute to its reactivity and biological properties.

Structural Characteristics

  • Core Structure : Pyrido-pyrrolo-pyrimidine framework.
  • Functional Groups : Benzyl group and methoxy groups on the phenyl ring.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes or receptors. Research indicates that this compound may act as an enzyme inhibitor and receptor modulator, which are crucial for its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A study focused on derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines demonstrated significant anti-COVID-19 activity in vitro. The derivatives were shown to prevent viral growth by more than 90% at specific concentrations while exhibiting low cytotoxicity against Vero cells .

Compound DerivativeAnti-COVID-19 ActivityCytotoxicity
Derivative 21>90% inhibitionLow
Derivative 22>90% inhibitionLow
Derivative 23>90% inhibitionLow

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays have reported that similar pyrimidine derivatives significantly inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Use of organometallic compounds.
  • Catalysis with palladium or copper for cyclization and substitution reactions.

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the core structure can enhance its interaction with biological targets.

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives in various biological contexts:

  • COVID-19 Inhibition : A series of derivatives were tested for their antiviral activity against SARS-CoV-2, showing promising results in inhibiting viral replication with minimal cytotoxic effects .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in inflammatory pathways, demonstrating significant effects on COX enzymes .

Comparison with Similar Compounds

1-Position Modifications

  • 1-Benzyl vs.
  • 1-(3-Methoxypropyl) Derivatives :
    Substituting benzyl with a 3-methoxypropyl group (e.g., 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-...carboxamide , CAS 900870-38-4) introduces a flexible alkoxy chain, which may increase solubility in polar solvents .

N-Carboxamide Modifications

  • N-(2-Methoxyphenyl) vs. N-(1-Naphthyl) :
    Replacing the 2-methoxyphenyl group with a bulkier 1-naphthyl substituent (e.g., 1-benzyl-7-methyl-N-(1-naphthyl)-4-oxo-...carboxamide , CAS 902025-13-2) increases molecular weight and aromatic surface area, likely enhancing π-π stacking interactions in biological targets .
  • N-Alkyl vs.

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound (estimated molecular weight ~430 g/mol) is heavier than N,N,1,7-tetramethyl-4-oxo-...carboxamide (284.31 g/mol, CAS 946339-11-3), which lacks aromatic substituents, resulting in lower hydrophobicity .
  • The 3-hydroxypropyl group in 1-benzyl-N-(3-hydroxypropyl)-4-oxo-...carboxamide (PubChem entry) introduces a polar hydroxyl group, likely enhancing aqueous solubility compared to the 2-methoxyphenyl analog .

Thermal Stability

  • Melting points for N-aryl derivatives (e.g., ~215–245°C for naphthyl-substituted compounds ) are generally higher than those of N-alkyl analogs (e.g., 243–245°C for 1l in ), reflecting stronger intermolecular interactions in aryl-substituted compounds.

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name 1-Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-Benzyl-N-(2-methoxyphenyl)-4-oxo-...carboxamide (Target) Benzyl 2-Methoxyphenyl C25H22N4O3* ~430 High lipophilicity, moderate solubility
1-Benzyl-7-methyl-N-(1-naphthyl)-4-oxo-...carboxamide Benzyl 1-Naphthyl C27H22N4O2 434.49 High melting point (~215–217°C)
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-...carboxamide 1,9-Dimethyl 3-Methoxypropyl C17H20N4O3 328.37 Enhanced solubility, lower steric bulk
N,N,1,7-Tetramethyl-4-oxo-...carboxamide 1,7-Dimethyl N,N-Dimethyl C15H16N4O2 284.31 Low molecular weight, high polarity
1-(3-Methoxypropyl)-9-methyl-N-(2-phenylethyl)-4-oxo-...carboxamide 3-Methoxypropyl 2-Phenylethyl C24H26N4O3 418.49 Flexible alkoxy chain, predicted pKa 14.76

*Estimated based on structural analogy.

Research Findings and Trends

  • Substituent Effects on Bioactivity : N-Aryl derivatives (e.g., 2-methoxyphenyl, 1-naphthyl) show promise in in vitro studies due to their planar aromatic structures, which may facilitate interactions with enzymatic targets .
  • Synthetic Flexibility : The core pyrido-pyrrolo-pyrimidine scaffold allows modular substitution, enabling tuning of solubility (via alkyl/alkoxy groups) and binding affinity (via aryl groups) .
  • Spectral Trends : 1H NMR shifts for aromatic protons in N-aryl derivatives (δ 7.2–8.5 ppm) differ significantly from alkyl analogs (δ 3.0–4.5 ppm for methoxypropyl groups), aiding structural confirmation .

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